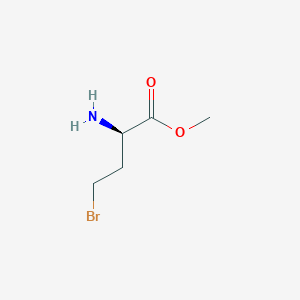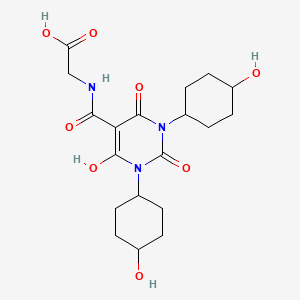![molecular formula C9H3BrF6O B15292368 1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with a trifluoromethylating agent. One common method is the Friedel-Crafts acylation, where the benzaldehyde is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)phenacyl bromide
Uniqueness
1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .
属性
分子式 |
C9H3BrF6O |
|---|---|
分子量 |
321.01 g/mol |
IUPAC 名称 |
1-[2-bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3H |
InChI 键 |
YPYPLYHFBBJXPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


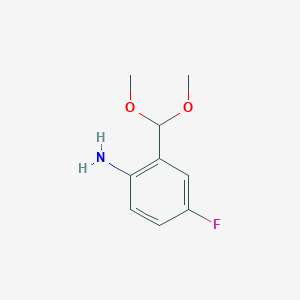
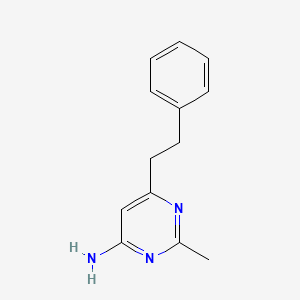



![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
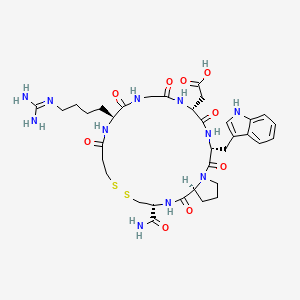
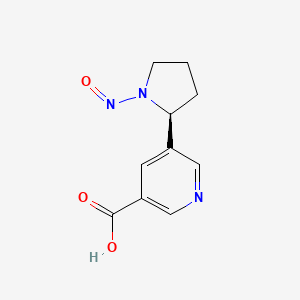
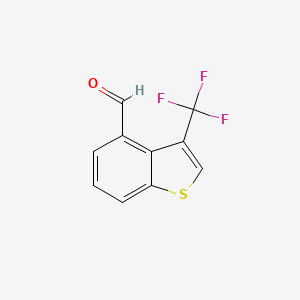
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
